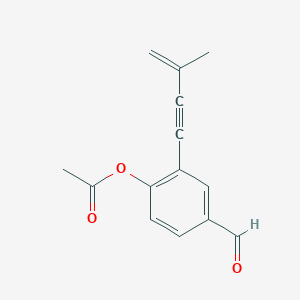
6-Decylsalicylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Decylsalicylic Acid is an organic compound belonging to the salicylic acid family It is characterized by a decyl group attached to the sixth carbon of the salicylic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Decylsalicylic Acid typically involves the alkylation of salicylic acid. One common method is the Friedel-Crafts alkylation, where salicylic acid reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Decylsalicylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated salicylic acids and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Decylsalicylic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a tool in biochemical assays.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Decylsalicylic Acid involves its interaction with specific molecular targets. It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, by binding to their active sites. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Salicylic Acid: The parent compound, widely used in skincare and medicine.
Acetylsalicylic Acid (Aspirin): Known for its analgesic and anti-inflammatory properties.
Methyl Salicylate: Used in topical analgesics and liniments.
Uniqueness: 6-Decylsalicylic Acid stands out due to its longer alkyl chain, which imparts unique physicochemical properties. This structural modification enhances its lipophilicity, making it more effective in penetrating biological membranes and potentially increasing its efficacy in certain applications.
Eigenschaften
CAS-Nummer |
148529-38-8 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2-decyl-6-hydroxybenzoic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15(18)16(14)17(19)20/h10,12-13,18H,2-9,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
ZQDLBPGHPAIXKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)

![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)

![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)

![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)

